molecular formula C22H26N4O5S B2733137 4-[butyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 501351-97-9

4-[butyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2733137
CAS No.: 501351-97-9
M. Wt: 458.53
InChI Key: SHXRQEKXYKUDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a sulfamoylbenzamide core linked to a substituted oxadiazole ring. Its structure includes:

  • Sulfamoyl moiety: A butyl(ethyl)sulfamoyl group at the para position of the benzamide ring.
  • Oxadiazole substituent: A 2-methoxyphenyl group at the 5-position of the 1,3,4-oxadiazole ring.

The molecule’s molecular weight is approximately 488.6 g/mol (calculated for a closely related analogue with 2,4-dimethoxyphenyl substitution) , and its moderate lipophilicity (XLogP3 ~3.3) suggests balanced solubility and membrane permeability .

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S/c1-4-6-15-26(5-2)32(28,29)17-13-11-16(12-14-17)20(27)23-22-25-24-21(31-22)18-9-7-8-10-19(18)30-3/h7-14H,4-6,15H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXRQEKXYKUDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Benzamide Core: The benzamide core is usually formed by reacting aniline derivatives with acyl chlorides or anhydrides.

    Incorporation of the Butyl(ethyl)sulfamoyl Moiety: This step involves the reaction of the benzamide intermediate with butyl(ethyl)sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[butyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It can be utilized in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The oxadiazole ring and sulfonamide moiety are crucial for its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking the substrate or by binding to the active site, leading to a decrease in the enzyme’s catalytic efficiency.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Sulfamoyl Substitutions

The butyl(ethyl)sulfamoyl group distinguishes the target compound from analogues like:

  • LMM5 : Contains a benzyl(methyl)sulfamoyl group.
  • LMM11 : Features a cyclohexyl(ethyl)sulfamoyl group .

Key Differences :

  • Butyl vs.
  • Ethyl vs. Methyl : The ethyl group in the sulfamoyl moiety could increase lipophilicity relative to methyl, affecting pharmacokinetics.
Oxadiazole-Linked Aryl Groups

The 2-methoxyphenyl substituent contrasts with:

  • LMM5 : 4-Methoxyphenylmethyl group (electron-donating para-methoxy with a methylene spacer).
  • LMM11 : Furan-2-yl group (aromatic heterocycle) .
  • BA96050 : 3,4,5-Triethoxyphenyl group (multiple alkoxy substitutions) .

Impact of Substituents :

  • 2-Methoxy vs.
  • Phenyl vs. Furan : The furan ring in LMM11 offers π-π stacking opportunities absent in the phenyl-substituted target compound.
Antifungal Activity
  • Inference for Target Compound : The butyl(ethyl)sulfamoyl group may retain thioredoxin reductase affinity, while the 2-methoxyphenyl substituent could modulate specificity.
Enzyme Inhibition
  • Derivative 6a (): A sulfonylbenzamide-oxadiazole hybrid showed strong inhibition of human carbonic anhydrase II (hCA II) via key amino acid interactions .
  • Target Compound : The sulfamoyl group and oxadiazole ring may similarly target enzyme active sites, though substituent variations would dictate selectivity.
Cytotoxic Potential
  • Compound in : An N-(2-aminophenyl)-substituted oxadiazole derivative exhibited histone deacetylase (HDAC) inhibition, inducing apoptosis .
  • Relevance : The target compound’s methoxyphenyl group could influence epigenetic target engagement, though further testing is required.
Molecular Properties
Compound Molecular Weight (g/mol) XLogP3 Rotatable Bonds Reference
Target Compound* ~488.6 ~3.3 11
LMM5 ~500 (estimated) ~4.1 10
LMM11 ~470 (estimated) ~3.8 9
BA96050 546.6 ~4.5 12

*Based on 2,4-dimethoxyphenyl analogue.

Key Observations :

  • Higher molecular weight and rotatable bonds in the target compound may reduce bioavailability compared to LMM11.
  • The XLogP3 value (~3.3) suggests favorable membrane permeability for central nervous system targets.

Biological Activity

4-[butyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core linked to an oxadiazole ring and a sulfamoyl group, which are known to influence its pharmacological properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C21H23N4O4S\text{C}_{21}\text{H}_{23}\text{N}_{4}\text{O}_{4}\text{S}

This structure includes:

  • A benzamide moiety.
  • An oxadiazole ring, which contributes to its bioactivity.
  • A sulfamoyl group that may enhance interactions with biological targets.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within cells. The mechanism involves:

  • Binding to enzymes or receptors, potentially modulating their activity.
  • The oxadiazole and sulfamoyl groups are likely involved in these interactions, which could lead to various pharmacological effects.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with oxadiazole rings have shown effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Anticancer Activity

Research has also explored the anticancer potential of related compounds. For example, certain oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that modifications in the structure can enhance their efficacy .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the effectiveness against Mycobacterium tuberculosis.
    • Findings : Compounds showed IC50 values between 1.35 and 2.18 μM, indicating strong antibacterial properties .
  • Study on Anticancer Activity :
    • Objective : Assess cytotoxicity against human cancer cell lines.
    • Findings : Derivatives exhibited selective toxicity towards cancer cells while being non-toxic to normal human cells .

Toxicity and Safety Profile

In toxicity assessments, compounds related to this structure have shown low cytotoxicity in human cell lines (e.g., HEK-293 cells), suggesting a favorable safety profile for further development .

Research Findings Summary

Study FocusTarget Organism/Cell LineKey FindingsIC50/EC50 Values
Antimicrobial ActivityMycobacterium tuberculosisSignificant antibacterial activity1.35 - 2.18 μM
Anticancer ActivityVarious cancer cell linesSelective cytotoxicityVaries by compound
Toxicity AssessmentHEK-293 (human embryonic kidney)Low toxicity observed>40 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.